tert-Butyl 3-(2-cyanopropan-2-yl)benzoate
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Overview
Description
tert-Butyl 3-(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C15H19NO2. It is a benzoate ester derivative, characterized by the presence of a tert-butyl group and a cyano group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(2-cyanopropan-2-yl)benzoate can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the metal-free oxidation of benzyl cyanides with tert-butyl hydroperoxide, which proceeds smoothly under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-cyanopropan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent in the presence of a copper catalyst.
Substitution: Nucleophilic reagents such as halides can be used under appropriate conditions to achieve substitution at the benzylic position.
Major Products Formed
Scientific Research Applications
tert-Butyl 3-(2-cyanopropan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its structural analogs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)benzoate involves its reactivity at the benzylic position. The presence of the cyano group and tert-butyl ester influences its chemical behavior, making it susceptible to nucleophilic attacks and oxidation reactions. The molecular targets and pathways involved are primarily related to its functional groups and their interactions with various reagents .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-cyanoethoxy)propanoate
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
tert-Butyl 3-(2-cyanopropan-2-yl)benzoate is unique due to its specific structural arrangement, which combines a tert-butyl ester with a cyano group on the benzoate moiety. This unique structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C15H19NO2/c1-14(2,3)18-13(17)11-7-6-8-12(9-11)15(4,5)10-16/h6-9H,1-5H3 |
InChI Key |
VYRFLYXVUHOKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)C(C)(C)C#N |
Origin of Product |
United States |
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